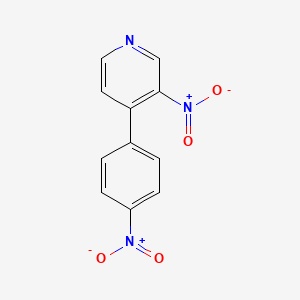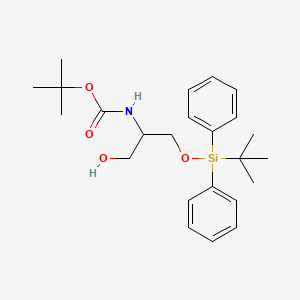
3-Nitro-4-(4-nitrophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a 4-nitrophenyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(4-nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further functionalized to introduce the 4-nitrophenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Nitro-4-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3-amino-4-(4-aminophenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Nitro-4-(4-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Nitro-4-(4-nitrophenyl)pyridine involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
3-Nitropyridine: Lacks the 4-nitrophenyl group, making it less complex.
4-Nitro-3-(4-nitrophenyl)pyridine: Similar structure but with different substitution pattern.
4-Hydroxy-3-nitropyridine: Contains a hydroxyl group instead of a nitrophenyl group.
Uniqueness: 3-Nitro-4-(4-nitrophenyl)pyridine is unique due to the presence of both nitro and nitrophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual nitro groups make it a versatile intermediate for further chemical modifications.
特性
分子式 |
C11H7N3O4 |
|---|---|
分子量 |
245.19 g/mol |
IUPAC名 |
3-nitro-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7N3O4/c15-13(16)9-3-1-8(2-4-9)10-5-6-12-7-11(10)14(17)18/h1-7H |
InChIキー |
ATUMJHMXLZJULT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)

![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)






![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
